molecular formula C11H12O4S B1305996 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid CAS No. 24090-18-4

4,7-Dioxo-7-thiophen-2-yl-heptanoic acid

Cat. No. B1305996
CAS RN: 24090-18-4
M. Wt: 240.28 g/mol
InChI Key: YVUGOXHLJJWQFP-UHFFFAOYSA-N
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Description

The compound 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related structures and chemical processes that could be relevant to the analysis of this compound. For instance, the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, which shares a thiazolidine moiety that could be structurally related to the thiophenyl group in 4,7-dioxo-7-thiophen-2-yl-heptanoic acid, is described . Additionally, the beta-oxidation of 2-ethylhexanoic acid (EHA) from plasticisers, which is a metabolic process that could potentially be similar to the metabolic pathways of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid, is reported .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can include the formation of key structural rings and the introduction of functional groups. In the case of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a precursor to penicillin-type β-lactams, the synthesis was achieved from ethyl propiolate in three steps, with the formation of the β-lactam ring being a crucial step . This information could be extrapolated to suggest that the synthesis of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid might also involve the formation of a ring structure, possibly through a similar cyclization reaction.

Molecular Structure Analysis

While the molecular structure of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid is not directly analyzed in the papers, the structure of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane provides insights into the stability and reactivity of cyclic sulfur-containing compounds . The presence of a thiophenyl group in 4,7-dioxo-7-thiophen-2-yl-heptanoic acid would likely contribute to the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological molecules.

Chemical Reactions Analysis

The papers do not provide specific reactions for 4,7-dioxo-7-thiophen-2-yl-heptanoic acid, but they do discuss the beta-oxidation of EHA, which is a metabolic degradation process that could be relevant to the metabolism of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid . The identification of various oxidation products in the study suggests that similar oxidative pathways could be involved in the metabolism of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid are not discussed in the provided papers. However, the analysis of volatile organic compounds in urine, such as 4-heptanone, and their identification using GC/MS techniques, indicates that similar analytical methods could be applied to study the physical and chemical properties of 4,7-dioxo-7-thiophen-2-yl-heptanoic acid . The presence of keto and carboxylic acid groups in the compound would influence its solubility, boiling point, and other physicochemical characteristics.

Safety And Hazards

For safety information and handling precautions, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4,7-dioxo-7-thiophen-2-ylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c12-8(4-6-11(14)15)3-5-9(13)10-2-1-7-16-10/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUGOXHLJJWQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387800
Record name 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dioxo-7-thiophen-2-yl-heptanoic acid

CAS RN

24090-18-4
Record name 4,7-Dioxo-7-thiophen-2-yl-heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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